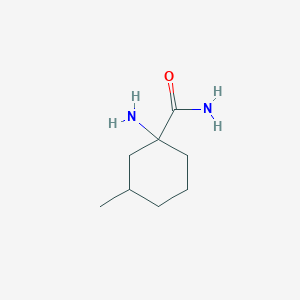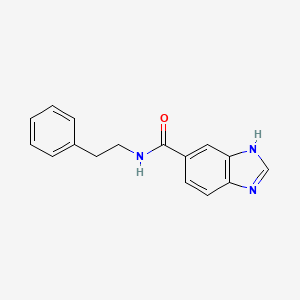![molecular formula C3H3N5 B12126641 1H-1,2,4-Triazolo[4,3-b][1,2,4]triazole CAS No. 251-93-4](/img/structure/B12126641.png)
1H-1,2,4-Triazolo[4,3-b][1,2,4]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazolo[4,3-b][1,2,4]triazole is a heterocyclic compound characterized by a fused triazole ring system. This compound is known for its remarkable thermal stability and has garnered significant interest in various fields of research due to its unique chemical properties .
Preparation Methods
The synthesis of 1H-1,2,4-Triazolo[4,3-b][1,2,4]triazole typically involves the formation of a fused triazole backbone. One common method includes the acylation of thiosemicarbazide with formic acid, followed by cyclization to form 1,2,4-triazole-3(5)-thiol. The thiol is then oxidized using reagents such as nitric acid or hydrogen peroxide to yield the desired compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-1,2,4-Triazolo[4,3-b][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The thiol group in the precursor can be oxidized to form the triazole compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Cyclization: The formation of the fused triazole ring involves cyclization reactions. Common reagents used in these reactions include formic acid, nitric acid, hydrogen peroxide, and various amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-1,2,4-Triazolo[4,3-b][1,2,4]triazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of other complex molecules and materials.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.
Industry: The compound’s thermal stability makes it suitable for use in high-temperature applications and as a component in energetic materials
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazolo[4,3-b][1,2,4]triazole involves its interaction with molecular targets through its fused triazole ring system. This interaction can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
1H-1,2,4-Triazolo[4,3-b][1,2,4]triazole can be compared with other similar compounds such as:
3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (DATT): Known for its thermal stability, but slightly less stable than this compound.
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT): Another stable compound with similar properties but different substituents. The uniqueness of this compound lies in its superior thermal stability and the versatility of its chemical reactions.
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and wide range of applications
Properties
CAS No. |
251-93-4 |
|---|---|
Molecular Formula |
C3H3N5 |
Molecular Weight |
109.09 g/mol |
IUPAC Name |
5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole |
InChI |
InChI=1S/C3H3N5/c1-4-3-7-5-2-8(3)6-1/h1-2H,(H,4,6,7) |
InChI Key |
HMTOKUMZOHOGHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NN=CN2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[4-Methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12126563.png)
![1-(2,4-Dimethylphenyl)-4-[4-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B12126573.png)
![methyl (2Z)-[6-oxo-3-(2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate](/img/structure/B12126575.png)
![2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethyl 2-chlorobenzoate](/img/structure/B12126580.png)
![3-{[(2,4-dichlorophenyl)methyl]sulfonyl}-1H-1,2,4-triazole-5-ylamine](/img/structure/B12126586.png)


![4-(benzyloxy)-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12126610.png)

![N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide](/img/structure/B12126616.png)
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12126625.png)


